4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one
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Overview
Description
4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one is a chemical compound with the molecular formula C13H15NOS It is known for its unique structure, which includes a benzothiepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a dimethylamino group with a benzothiepinone derivative. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzothiepin ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one
- 4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-thione
- 4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-sulfoxide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the benzothiepin ring and the dimethylamino group. These features confer distinct reactivity and binding properties compared to similar compounds .
Properties
Molecular Formula |
C13H15NOS |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
4-(dimethylaminomethylidene)-2,3-dihydro-1-benzothiepin-5-one |
InChI |
InChI=1S/C13H15NOS/c1-14(2)9-10-7-8-16-12-6-4-3-5-11(12)13(10)15/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
KNAAKLVBOPAKER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1CCSC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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